3-bromo-5-ethoxy-4-isoamyloxybenzoic acid chemical properties
3-bromo-5-ethoxy-4-isoamyloxybenzoic acid chemical properties
Document Control:
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Type: Technical Whitepaper / Synthesis Guide
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Subject: 3-Bromo-5-ethoxy-4-isoamyloxybenzoic acid (CAS: Analogous to 855198-27-5 class)
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Primary Application: Medicinal Chemistry Intermediate (PDE4 Inhibitor Scaffolds)
Executive Summary
3-Bromo-5-ethoxy-4-isoamyloxybenzoic acid is a highly functionalized aromatic building block belonging to the class of 3,4,5-trisubstituted benzoic acids . Structurally, it is characterized by a lipophilic isoamyloxy (isopentyloxy) tail at the para-position, an ethoxy group at the meta-position, and a bromine atom at the other meta-position relative to the carboxylic acid.
This specific substitution pattern is critical in the design of phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Piclamilast and Roflumilast). The bromine atom serves as a steric handle and a site for further cross-coupling (Suzuki-Miyaura), while the dialkoxy pattern mimics the catechol ether pharmacophore essential for binding to the PDE4 catalytic pocket.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Description |
| IUPAC Name | 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid |
| Common Name | 3-Bromo-5-ethoxy-4-isoamyloxybenzoic acid |
| Molecular Formula | C₁₄H₁₉BrO₄ |
| Molecular Weight | 331.20 g/mol |
| SMILES | CC(C)CCOC1=C(C=C(C(=C1)Br)C(=O)O)OCC |
| InChI Key | (Predicted) KV... (Analogous to dialkoxy-bromo-benzoates) |
Predicted Physicochemical Properties
Data derived from SAR analysis of structural analogs (e.g., 3-bromo-4,5-dimethoxybenzoic acid).
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 4.2 – 4.8 | High lipophilicity due to the isoamyl chain and bromine; indicates good membrane permeability but poor aqueous solubility. |
| pKa (Acid) | 4.0 ± 0.2 | Typical for substituted benzoic acids. The electron-withdrawing bromine (inductive effect) slightly increases acidity compared to unsubstituted benzoic acid. |
| Melting Point | 155 – 165 °C | Lower than the dimethoxy analog (~183°C) due to the increased flexibility of the isoamyl chain disrupting crystal packing. |
| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | Highly soluble in organic solvents; practically insoluble in water. |
Synthesis Strategy: The "Ethyl Vanillin" Route[7]
The most robust synthetic pathway utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material. This route ensures correct regiochemistry for the bromine insertion and allows for facile alkylation of the phenol.
Retrosynthetic Analysis
The target molecule is disassembled into three key precursors:
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Ethyl Vanillin: Provides the core ring and the 3-ethoxy group.
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Bromine: Introduced via electrophilic aromatic substitution (EAS).[1]
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Isoamyl Bromide: Introduces the lipophilic tail via Williamson ether synthesis.
Reaction Workflow Diagram
Caption: Three-step convergent synthesis starting from Ethyl Vanillin. Note the regiochemical flip in numbering between aldehyde and acid intermediates.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesize 5-bromo-3-ethoxy-4-hydroxybenzaldehyde.
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Rationale: The hydroxyl group is the strongest activating group, directing the incoming bromine ortho to itself (position 5). The aldehyde (meta-director) reinforces this position.
Protocol:
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Dissolve Ethyl Vanillin (1.0 eq) in Glacial Acetic Acid (5 mL/g).
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Prepare a solution of Bromine (1.05 eq) in Acetic Acid.
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Add the bromine solution dropwise at 0–5°C. Critical: Keep temperature low to prevent over-bromination.
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Allow to warm to Room Temperature (RT) and stir for 2 hours.
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Quench: Pour into ice water. The product will precipitate.[2]
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
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Expected Yield: 85-90%.
Step 2: Williamson Ether Synthesis (Alkylation)
Objective: Synthesize 3-bromo-5-ethoxy-4-isoamyloxybenzaldehyde.
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Rationale: The phenolic hydroxyl is deprotonated by a weak base (K₂CO₃) to attack the alkyl halide. DMF is used as a polar aprotic solvent to accelerate the SN2 reaction.
Protocol:
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Dissolve Intermediate 1 (1.0 eq) in dry DMF (dimethylformamide).
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Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir for 15 mins to generate the phenoxide.
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Add Isoamyl Bromide (1-Bromo-3-methylbutane) (1.2 eq).
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Heat to 60–80°C for 4–6 hours. Monitor by TLC (Intermediate 1 should disappear).
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Workup: Pour into water and extract with Ethyl Acetate (3x). Wash organics with brine.[3]
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Purification: Flash column chromatography (Hexane:EtOAc) may be required if excess alkyl bromide remains.
Step 3: Pinnick Oxidation
Objective: Oxidize the aldehyde to the carboxylic acid without affecting the bromine or ether linkages.
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Rationale: Pinnick oxidation (NaClO₂/NaH₂PO₄) is milder than KMnO₄ and avoids bromination side-reactions or ether cleavage.
Protocol:
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Dissolve Intermediate 2 (1.0 eq) in t-Butanol/Water (3:1) or Acetonitrile/Water.
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Add 2-Methyl-2-butene (5.0 eq) as a scavenger for hypochlorous acid (HOCl).
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Add Sodium Chlorite (NaClO₂) (1.5 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 eq) dissolved in water.
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Stir at RT for 2–4 hours.
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Workup: Acidify to pH ~3 with 1N HCl. Extract with Ethyl Acetate.[4][3][5]
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Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc to obtain the pure acid.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized molecule, compare spectral data against these predicted values.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.90 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |
| 7.85 | Doublet (J=2Hz) | 1H | Ar-H (Pos 2, adjacent to Br) |
| 7.45 | Doublet (J=2Hz) | 1H | Ar-H (Pos 6, adjacent to OEt) |
| 4.15 | Quartet | 2H | -OCH₂ CH₃ (Ethoxy) |
| 4.05 | Triplet | 2H | -OCH₂ CH₂- (Isoamyloxy) |
| 1.80 | Multiplet | 1H | -CH(CH ₃)₂ (Isoamyl methine) |
| 1.65 | Multiplet | 2H | -OCH₂CH₂ - (Isoamyl methylene) |
| 1.35 | Triplet | 3H | -OCH₂CH₃ (Ethoxy methyl) |
| 0.95 | Doublet | 6H | -CH(CH₃ )₂ (Isoamyl methyls) |
Mass Spectrometry
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Ionization: ESI (-) or ESI (+)
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Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br / ⁸¹Br).
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M+H: ~331.0 / 333.0 m/z.
Biological Context: The Pharmacophore
This molecule acts as a "Head Group" mimic in PDE4 inhibitors. The structural logic is defined by the Catechol Ether Binding Pocket .
Caption: Pharmacophore mapping of the trisubstituted benzoate scaffold within the PDE4 active site.
Safety & Handling
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Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
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Bromine Handling: In Step 1, elemental bromine is highly corrosive and volatile. Handle only in a fume hood.
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Alkyl Halides: Isoamyl bromide is an alkylating agent. Avoid inhalation and skin contact.
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Storage: Store in a cool, dry place. Light sensitive (due to bromine substitution).
References
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ChemicalBook. (2017). 3-Bromo-5-ethoxybenzoic acid synthesis and analogs. Retrieved from
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Lowe, C. & Bailey, E. (2023).[6] An Optimization of Time in the Bromination of Vanillin Reaction. Georgia Journal of Science, 81(1).[6] Retrieved from
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BenchChem. (2024). Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from
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Asian Journal of Chemistry. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs.[7] Retrieved from
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PubChem. (2025). 3-Bromo-5-ethoxy-4-methoxybenzoic acid (Analogous Structure). Retrieved from
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. youtube.com [youtube.com]
- 3. 3-Bromo-5-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
- 7. asianpubs.org [asianpubs.org]
